Cas no 1187927-90-7 (3-(4-Nitrophenoxy)piperidine hydrochloride)

3-(4-Nitrophenoxy)piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-Nitrophenoxy)piperidine hydrochloride
- 3-(4-Nitrophenoxy)piperidinehydrochloride
- SB31169
- 3-(4-NITRO-PHENOXY)-PIPERIDINE HYDROCHLORIDE
- AKOS015843823
- A1-47645
- 1187927-90-7
- 3-(4-nitrophenoxy)piperidine;hydrochloride
-
- MDL: MFCD06658494
- インチ: InChI=1S/C11H14N2O3.ClH/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11;/h3-6,11-12H,1-2,7-8H2;1H
- InChIKey: VCKCQDDUQIHKEC-UHFFFAOYSA-N
- ほほえんだ: C1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
計算された属性
- せいみつぶんしりょう: 258.0771200g/mol
- どういたいしつりょう: 258.0771200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.1Ų
3-(4-Nitrophenoxy)piperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180783-1g |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 95% | 1g |
$464 | 2021-08-05 | |
TRC | N039445-250mg |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 250mg |
$ 375.00 | 2022-06-03 | ||
Alichem | A129007390-1g |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 95% | 1g |
$400.00 | 2023-09-04 | |
TRC | N039445-125mg |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 125mg |
$ 230.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759592-1g |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 98% | 1g |
¥3851.00 | 2024-08-09 | |
Chemenu | CM180783-1g |
3-(4-Nitrophenoxy)piperidine hydrochloride |
1187927-90-7 | 95% | 1g |
$436 | 2023-01-10 |
3-(4-Nitrophenoxy)piperidine hydrochloride 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-(4-Nitrophenoxy)piperidine hydrochlorideに関する追加情報
Introduction to 3-(4-Nitrophenoxy)piperidine hydrochloride (CAS No: 1187927-90-7)
3-(4-Nitrophenoxy)piperidine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1187927-90-7, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class, a heterocyclic amine that has garnered considerable attention due to its versatile biological activities and structural properties. The presence of a nitrophenyl group and a piperidine ring in its molecular structure endows it with unique pharmacophoric features, making it a valuable scaffold for the development of novel therapeutic agents.
The nitrophenyl moiety, specifically the 4-nitrophenoxy substituent, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The electron-withdrawing nature of the nitro group enhances the compound's interaction with biological targets, thereby influencing its binding affinity and metabolic stability. This feature has been extensively explored in recent years, particularly in the context of designing kinase inhibitors and other enzyme-targeted therapeutics.
In recent years, 3-(4-Nitrophenoxy)piperidine hydrochloride has been investigated for its potential applications in addressing various therapeutic challenges. One of the most promising areas of research involves its use as an intermediate in the synthesis of small-molecule inhibitors targeting protein kinases. Protein kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The ability of 3-(4-Nitrophenoxy)piperidine hydrochloride to modulate kinase activity has made it a subject of intense interest among medicinal chemists.
Recent studies have demonstrated that derivatives of 3-(4-Nitrophenoxy)piperidine hydrochloride exhibit potent inhibitory effects on specific kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases are involved in critical cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting their activity, compounds derived from 3-(4-Nitrophenoxy)piperidine hydrochloride have shown promise in preclinical models for treating conditions like rheumatoid arthritis and certain types of cancer. The nitrophenyl group contributes to the compound's ability to interact with the ATP-binding pocket of these kinases, thereby disrupting their function.
The hydrochloride salt form of 3-(4-Nitrophenoxy)piperidine hydrochloride enhances its solubility and bioavailability, which are critical factors for drug efficacy. This salt form also improves the compound's stability during storage and formulation, making it more suitable for clinical development. The piperidine ring itself is known for its ability to enhance oral bioavailability and cross-the-blood-brain barrier capabilities, further contributing to the compound's potential as a therapeutic agent.
Advances in computational chemistry and molecular modeling have facilitated the rational design of novel derivatives of 3-(4-Nitrophenoxy)piperidine hydrochloride. These computational tools allow researchers to predict the binding interactions between the compound and target proteins with high precision. By optimizing the structural features of the molecule, such as substituent placement and electronic properties, scientists can enhance its potency and selectivity. This approach has led to the identification of several lead compounds that are currently undergoing further investigation in preclinical studies.
In addition to its applications in kinase inhibition, 3-(4-Nitrophenoxy)piperidine hydrochloride has also been explored for its potential in treating neurological disorders. Piperidine derivatives are known to cross the blood-brain barrier efficiently, making them attractive candidates for central nervous system (CNS) drug development. Recent research suggests that compounds based on this scaffold may have neuroprotective properties and could be useful in managing conditions such as Alzheimer's disease and Parkinson's disease.
The nitrophenyl group in 3-(4-Nitrophenoxy)piperidine hydrochloride contributes to its ability to interact with neurotransmitter receptors and ion channels, which are critical for maintaining neuronal function. By modulating these interactions, the compound may be able to alleviate symptoms associated with CNS disorders. Furthermore, its ability to penetrate the blood-brain barrier ensures that it can reach its target sites within the brain effectively.
The synthesis of 3-(4-Nitrophenoxy)piperidine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nitration of phenol derivatives followed by nucleophilic substitution with piperidine intermediates. The final step involves conversion to the hydrochloride salt to enhance solubility and stability. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications.
Quality control and analytical characterization are essential aspects of ensuring the integrity of 3-(4-Nitrophenoxy)piperidine hydrochloride during production and purification. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to verify the chemical structure and purity of the compound. These analytical methods provide confidence that the final product meets stringent pharmaceutical standards before being used in preclinical or clinical studies.
The safety profile of 3-(4-Nitrophenoxy)piperidine hydrochloride is another critical consideration during drug development. Preclinical toxicology studies are conducted to assess potential adverse effects at various doses. These studies help determine safe dosage ranges and identify any potential risks associated with long-term use. By thoroughly evaluating its safety profile, researchers can ensure that patients will not experience undue harm when tested compounds move into clinical trials.
As research continues to uncover new therapeutic applications for 3-(4-Nitrophenoxy)piperidine hydrochloride, collaborations between academic institutions, biotechnology companies, and pharmaceutical firms are becoming increasingly common. These partnerships facilitate knowledge sharing and accelerate drug discovery efforts by pooling resources and expertise. Such collaborations are essential for translating laboratory findings into viable therapeutics that can address unmet medical needs.
The future prospects for 3-(4-Nitrophenoxy)piperidine hydrochloride appear promising as ongoing research uncovers new mechanisms by which it can be leveraged for therapeutic purposes. Innovations in drug delivery systems may further enhance its efficacy by improving targeted delivery or controlled release profiles. Additionally,exploring combination therapies involving this compound with other drugs could provide synergistic benefits that improve treatment outcomes across multiple diseases.
1187927-90-7 (3-(4-Nitrophenoxy)piperidine hydrochloride) 関連製品
- 1187930-72-8(3-(4-Nitrophenoxy)pyrrolidine)
- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
- 2137451-62-6(1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester)
- 91811-21-1(1H-Imidazole, 2-ethyl-4,5-dimethyl-)
- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)
- 2581-69-3(Disperse Orange 1 (>85%))
- 1270370-49-4(tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate)
- 82433-00-9(5-Isothiazolecarboxylic acid, 3-(3-methoxyphenyl)-)
- 2171163-51-0(3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)




